molecular formula C16H14O5 B081273 Phenoxyacetic anhydride CAS No. 14316-61-1

Phenoxyacetic anhydride

Cat. No. B081273
CAS RN: 14316-61-1
M. Wt: 286.28 g/mol
InChI Key: CCSBNBKMACZDGN-UHFFFAOYSA-N
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Description

Phenoxyacetic anhydride (PAA) is a synthetic organic compound with a molecular formula of C7H6O3. It is a white crystalline solid with a molecular weight of 134.11 g/mol. PAA is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes. PAA is also used as a reagent in the synthesis of various organic compounds, including those used in the production of pharmaceuticals and agrochemicals.

Scientific Research Applications

  • Oligoribonucleotide Synthesis : Phenoxyacetic anhydride is used in oligonucleotide synthesis, particularly for protecting the exocyclic amino function of purine bases. It can replace acetic anhydride to avoid side reactions in the capping step of the synthesis process (Chaix, Molko, & Teoule, 1989).

  • Increased Aqueous Humor Outflow in Glaucoma Therapy : Phenoxyacetic acids, including specific analogs like ethacrynic acid, have been found to increase aqueous outflow in vitro and in vivo, suggesting their potential in glaucoma therapy. This effect is attributed to changes in cell shape and attachment in human trabecular meshwork cell culture (Epstein, Roberts, & Skinner, 1997).

  • Biomarker Analysis in Human Urine : Phenoxyacetic acids are analyzed as biomarkers in human urine using techniques like liquid chromatography and mass spectrometry. This is relevant for monitoring exposure to widely used herbicides (Lindh, Littorin, Amilon, & Jönsson, 2008).

  • Cytogenetic Effects : The effects of phenoxyacetic acid herbicides on the induction of chromosome aberrations have been studied both in vitro and in vivo, providing insights into the genetic impact of these compounds (Mustonen, Kangas, Vuojolahti, & Linnainmaa, 1986).

  • Photolysis of Biocides : Research on the direct photolysis of halogenated phenols and anilines, including phenoxyacetic acid derivatives, has been conducted to understand their environmental impact and degradation mechanisms (Richard & Grabner, 2005).

  • Membrane Bioreactor Technology for Herbicide Treatment : Phenoxyacetic and benzoic acid herbicides, including 2,4-dichlorophenoxyacetic acid, have been treated using membrane bioreactor technology, showcasing a method for reducing these toxic herbicides in wastewater (Ghoshdastidar & Tong, 2013).

Safety and Hazards

Phenoxyacetic anhydride can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, wearing protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(2-phenoxyacetyl) 2-phenoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c17-15(11-19-13-7-3-1-4-8-13)21-16(18)12-20-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSBNBKMACZDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OC(=O)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30312648
Record name Phenoxyacetic anhydride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14316-61-1
Record name Acetic acid, 2-phenoxy-, 1,1′-anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14316-61-1
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Record name NSC 259934
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Record name 14316-61-1
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Record name Phenoxyacetic anhydride
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Record name Phenoxyacetic Anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is phenoxyacetic anhydride preferred over acetic anhydride as a capping reagent in this specific oligonucleotide synthesis strategy?

A1: The research paper highlights the need for a "more labile capping reagent" when using the hydroquinone-O,O′-diacetic acid (Q-Linker) for oligonucleotide synthesis on a reusable CPG support []. While the paper doesn't delve into the specifics of why this compound is "more labile", we can infer that its structure allows for easier removal of the capping group during the deprotection step. This is crucial in this strategy as it allows for the regeneration and reuse of the CPG support, a key advantage of the presented method.

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